molecular formula C25H29N5O3 B11335535 6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine

6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine

Cat. No.: B11335535
M. Wt: 447.5 g/mol
InChI Key: QOHCOJZPWHIWAQ-UHFFFAOYSA-N
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Description

6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine typically involves multiple steps. One common route includes the following steps:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the piperazine moiety: This step involves the reaction of the pyrimidine intermediate with piperazine derivatives, often using coupling agents like EDCI or DCC.

    Attachment of the benzoyl group: The final step involves the acylation of the piperazine nitrogen with 3,4-dimethoxybenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the benzoyl ring can be oxidized to form quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophilic aromatic substitution using reagents like bromine or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of nitro groups would yield amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and neurological disorders.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Similar in structure due to the presence of the piperazine moiety.

    N-(4-methylphenyl)-2-methyl-4-(3,4-dimethoxybenzoyl)piperazin-1-yl)pyrimidin-4-amine: Similar due to the pyrimidine core and benzoyl substitution.

Uniqueness

6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C25H29N5O3

Molecular Weight

447.5 g/mol

IUPAC Name

(3,4-dimethoxyphenyl)-[4-[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]piperazin-1-yl]methanone

InChI

InChI=1S/C25H29N5O3/c1-17-5-8-20(9-6-17)28-23-16-24(27-18(2)26-23)29-11-13-30(14-12-29)25(31)19-7-10-21(32-3)22(15-19)33-4/h5-10,15-16H,11-14H2,1-4H3,(H,26,27,28)

InChI Key

QOHCOJZPWHIWAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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